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Compound of Interest

Compound Name: Ethyl propyl sulfide

Cat. No.: B1361377 Get Quote

This technical guide provides an in-depth overview of the natural occurrence of short-chain

alkyl sulfides, with a focus on propyl-containing sulfur compounds as representative examples,

in various food products. The information is intended for researchers, scientists, and drug

development professionals interested in the chemistry, biosynthesis, and analysis of these

potent aroma compounds. While the initial focus of this guide was ethyl propyl sulfide, a

comprehensive literature review revealed a significant lack of specific data on the natural

occurrence, biosynthesis, and quantitative analysis of this particular asymmetrical sulfide.

Therefore, this guide will focus on closely related and well-documented propyl-containing sulfur

compounds, such as dipropyl sulfide and its polysulfides, which are significant contributors to

the flavor profiles of many foods, particularly those in the Allium genus.

Natural Occurrence and Quantitative Data
Volatile sulfur compounds (VSCs) are crucial to the characteristic aromas of many foods,

including onions, garlic, leeks, and cheese. These compounds are typically present at very low

concentrations, yet their low odor thresholds make them major contributors to the overall flavor

profile. While specific data for ethyl propyl sulfide is scarce, research has quantified the

presence of other propyl-containing sulfides in various foods. The following table summarizes

the available quantitative data for representative propyl-containing sulfur compounds found in

onions (Allium cepa).
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Compound Food Matrix Concentration
Analytical
Method

Reference

Dipropyl disulfide
Onion (Allium

cepa)

1.5 to 5.6 times

higher in A.

cornutum than A.

cepa (relative

abundance)

HS-SPME-GC-

MS
[1]

Dipropyl disulfide
Onion (Allium

cepa)

Major component

(relative

abundance)

HS-SPME-GC-

MS
[2][3]

Dipropyl trisulfide
Onion (Allium

cepa)

Major component

(relative

abundance)

HS-SPME-GC-

MS
[1][2]

Methyl propyl

disulfide

Onion (Allium

cepa)

Increased after

24h of PEF

treatment

HS-SPME-GC-

MS
[4]

Methyl propyl

trisulfide

Onion (Allium

cepa)

Increased after

24h of PEF

treatment

HS-SPME-GC-

MS
[4]

Propanethiol
Onion (Allium

cepa)

Highest

concentration

among VSCs 60

min after cutting

PTR-MS [5]

Note: The concentrations are often reported as relative abundance or peak area due to the

challenges in obtaining pure analytical standards for all VSCs.

Biosynthesis and Formation Pathways
The formation of propyl-containing sulfur compounds in food can occur through two primary

pathways: enzymatic biosynthesis in plants, particularly in the Allium genus, and thermal

degradation of precursors during cooking.
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Biosynthesis of S-propyl-L-cysteine Sulfoxide (Propiin)
in Allium spp.
The primary precursors to many volatile sulfur compounds in onions and related vegetables are

S-alk(en)yl-L-cysteine sulfoxides (ACSOs). The biosynthesis of the propyl-containing ACSO, S-

propyl-L-cysteine sulfoxide (propiin), is believed to start from glutathione. While not all enzymes

in this pathway have been fully characterized, the generally accepted sequence of reactions is

depicted below.

Glutathione γ-Glutamyl-S-propyl-L-cysteinyl-glycine

S-Propylation
(Enzyme unknown) γ-Glutamyl-S-propyl-L-cysteineγ-Glutamyl-cyclotransferase S-Propyl-L-cysteineγ-Glutamyl transpeptidase S-Propyl-L-cysteine sulfoxide (Propiin)Flavin-containing monooxygenase (FMO)

Thermal Pathway

S-Propyl-L-cysteine sulfoxide (Propiin)

Propyl sulfenic acid + Pyruvate + Ammonia

Alliinase (upon cell damage)

Dipropyl disulfide
Dipropyl trisulfide

Propanethiol

Direct thermal degradation S-Propyl-L-cysteine

Reduction

Dipropyl thiosulfinate

Condensation

Rearrangement & Decomposition

Thermal Degradation (Cooking)

Heating
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Sample Preparation
(Cryo-grinding, Weighing, 
Internal Standard Addition)

Headspace SPME
(Equilibration, Extraction)

GC-MS Analysis
(Desorption, Separation, Detection)

Data Analysis
(Identification, Quantification)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [The Natural Occurrence of Alkyl Sulfides in Food: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1361377#natural-occurrence-of-ethyl-propyl-sulfide-
in-food]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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